Acetamide, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-
Overview
Description
Acetamide, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]- is a chemical compound known for its diverse applications in medicinal chemistry and pharmacology. This compound is part of the sulfonamide family, which is characterized by the presence of a sulfonyl functional group attached to an aromatic ring. It has been studied for its potential therapeutic properties, including analgesic and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]- typically involves the reaction of 4-methyl-1-piperazine with 4-nitrobenzenesulfonyl chloride, followed by reduction of the nitro group to an amine. The resulting amine is then acetylated to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters to ensure high yield and purity. Techniques such as crystallization and recrystallization are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its role in enzyme inhibition and protein binding.
Medicine: Explored for its analgesic, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Acetamide, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group is known to form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. This compound can also interact with cell membrane receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-[4-[(4-aminophenyl)sulfonyl]phenyl]-: Similar structure but with an amino group instead of a piperazinyl group.
Acetamide, N-[4-(1,1-dimethylethyl)phenyl]-: Contains a tert-butyl group instead of a piperazinyl group.
Uniqueness
Acetamide, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]- is unique due to the presence of the piperazinyl group, which enhances its pharmacological properties. This structural feature allows for better interaction with biological targets, making it a more potent compound compared to its analogs .
Properties
IUPAC Name |
N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-11(17)14-12-3-5-13(6-4-12)20(18,19)16-9-7-15(2)8-10-16/h3-6H,7-10H2,1-2H3,(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFVSQIZNIIPJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354145 | |
Record name | Acetamide, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88858-84-8 | |
Record name | Acetamide, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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